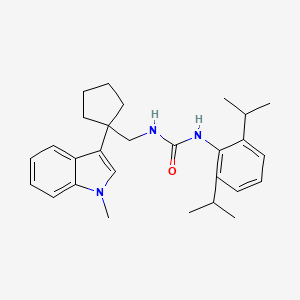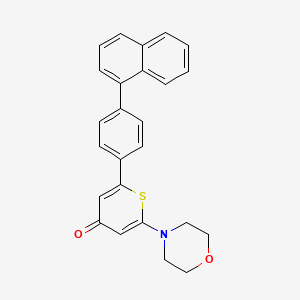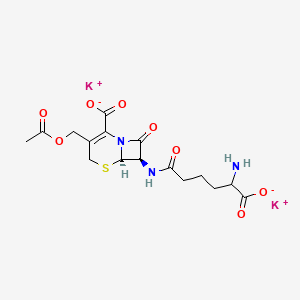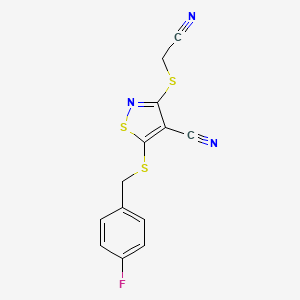
4-Isothiazolecarbonitrile, 3-((cyanomethyl)thio)-5-(((4-fluorophenyl)methyl)thio)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Isothiazolecarbonitrile, 3-((cyanomethyl)thio)-5-(((4-fluorophenyl)methyl)thio)- is a complex organic compound that belongs to the class of isothiazoles Isothiazoles are heterocyclic compounds containing a five-membered ring with nitrogen and sulfur atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Isothiazolecarbonitrile, 3-((cyanomethyl)thio)-5-(((4-fluorophenyl)methyl)thio)- typically involves multi-step organic reactions. A common approach might include:
Formation of the Isothiazole Ring: Starting from a suitable precursor, such as a thioamide, the isothiazole ring can be formed through cyclization reactions.
Introduction of Cyanomethyl and Fluorophenyl Groups: These groups can be introduced through nucleophilic substitution reactions, where appropriate reagents like cyanomethyl chloride and 4-fluorobenzyl chloride are used.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include:
Catalysis: Using catalysts to enhance reaction rates and selectivity.
Purification: Employing techniques such as recrystallization or chromatography to purify the final product.
Análisis De Reacciones Químicas
Types of Reactions
4-Isothiazolecarbonitrile, 3-((cyanomethyl)thio)-5-(((4-fluorophenyl)methyl)thio)- can undergo various chemical reactions, including:
Oxidation: The sulfur atoms in the compound can be oxidized to form sulfoxides or sulfones.
Reduction: The nitrile group can be reduced to an amine.
Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide or m-chloroperbenzoic acid for oxidation reactions.
Reducing Agents: Lithium aluminum hydride or catalytic hydrogenation for reduction reactions.
Substitution Reagents: Halogens or nitro compounds for electrophilic aromatic substitution.
Major Products
Sulfoxides/Sulfones: From oxidation of sulfur atoms.
Amines: From reduction of the nitrile group.
Substituted Aromatics: From electrophilic aromatic substitution.
Aplicaciones Científicas De Investigación
Chemistry
Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.
Catalysis: Potential use as a ligand in catalytic reactions.
Biology and Medicine
Pharmaceutical Research: Investigated for potential therapeutic properties, such as antimicrobial or anticancer activities.
Industry
Material Science:
Mecanismo De Acción
The mechanism of action of 4-Isothiazolecarbonitrile, 3-((cyanomethyl)thio)-5-(((4-fluorophenyl)methyl)thio)- would depend on its specific application. For example:
Biological Activity: If used as a drug, it may interact with specific enzymes or receptors, inhibiting or activating biological pathways.
Catalytic Activity: As a catalyst, it may facilitate chemical reactions by providing an alternative reaction pathway with lower activation energy.
Comparación Con Compuestos Similares
Similar Compounds
4-Isothiazolecarbonitrile, 3-((methylthio)-5-(((phenyl)methyl)thio)-: Similar structure but with different substituents.
4-Isothiazolecarbonitrile, 3-((ethylthio)-5-(((4-chlorophenyl)methyl)thio)-: Contains an ethylthio group and a chlorophenyl group instead.
Uniqueness
Functional Groups:
Chemical Properties: Differences in electronic and steric effects due to the specific substituents.
Propiedades
Número CAS |
135489-12-2 |
|---|---|
Fórmula molecular |
C13H8FN3S3 |
Peso molecular |
321.4 g/mol |
Nombre IUPAC |
3-(cyanomethylsulfanyl)-5-[(4-fluorophenyl)methylsulfanyl]-1,2-thiazole-4-carbonitrile |
InChI |
InChI=1S/C13H8FN3S3/c14-10-3-1-9(2-4-10)8-19-13-11(7-16)12(17-20-13)18-6-5-15/h1-4H,6,8H2 |
Clave InChI |
KMKHNHSCLNXLCL-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1CSC2=C(C(=NS2)SCC#N)C#N)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


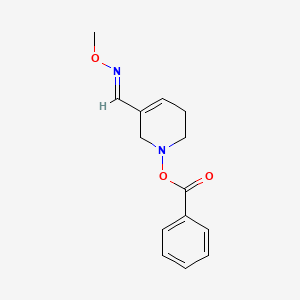
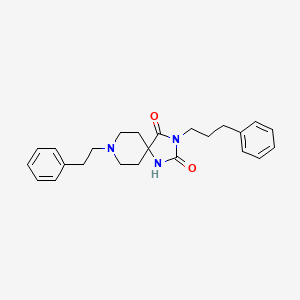

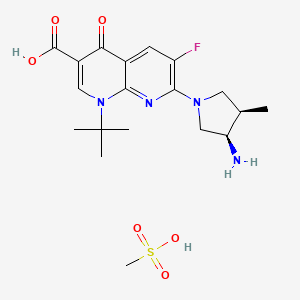
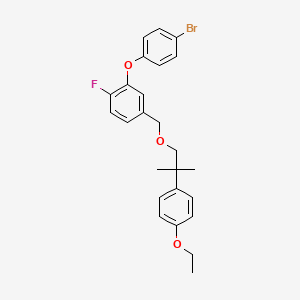
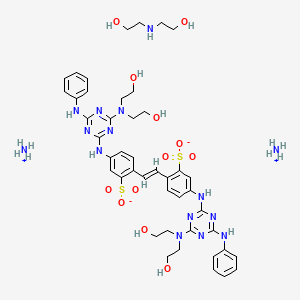

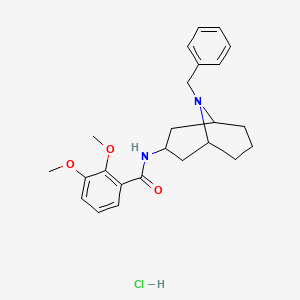

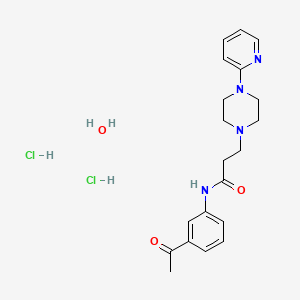
![N-[1-(2-phenylethyl)piperidin-4-yl]-N-(1-phenylpyrazol-3-yl)prop-2-enamide](/img/structure/B15189152.png)
